(prop-2-en-1-yl)silane CAS No. 145675-42-9](/img/structure/B12551378.png)
[3-(1-Ethoxyethoxy)propyl](dimethyl)(prop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane: is a chemical compound with the molecular formula C12H26O2Si It is a silane derivative that features both ethoxy and propenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane typically involves the reaction of appropriate silane precursors with ethoxy and propenyl reagents. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces and interact with biological molecules makes it a candidate for developing medical devices and implants with improved performance and reduced risk of rejection.
Industry: In industrial applications, 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used in the production of coatings, adhesives, and sealants. Its unique properties contribute to the durability and effectiveness of these products.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various substrates. The ethoxy and propenyl groups facilitate interactions with different chemical environments, allowing the compound to act as a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
3-(1-Methoxyethoxy)propyl(prop-2-en-1-yl)silane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)germane: Similar structure but with a germanium atom instead of silicon.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)stannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: The presence of both ethoxy and propenyl groups in 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane provides unique reactivity and versatility compared to its analogs. The silicon atom in the compound offers distinct chemical properties, such as stability and reactivity, which are different from those of germanium or tin analogs.
Properties
CAS No. |
145675-42-9 |
|---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)propyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H26O2Si/c1-6-10-15(4,5)11-8-9-14-12(3)13-7-2/h6,12H,1,7-11H2,2-5H3 |
InChI Key |
UEFSSSMYCRQOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC[Si](C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


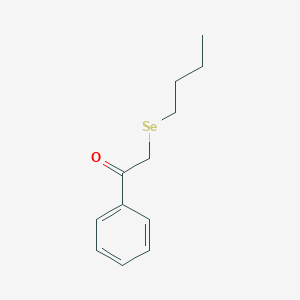
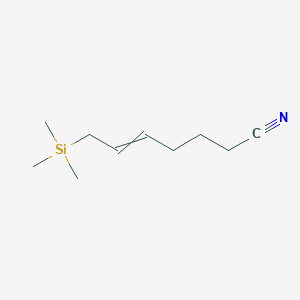
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)


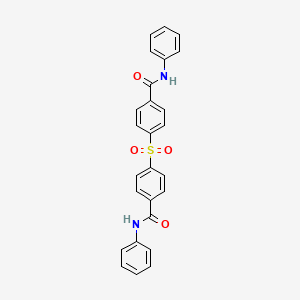
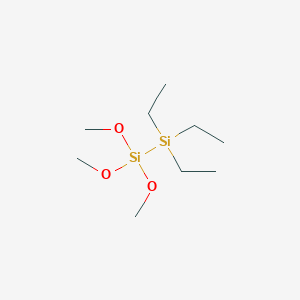
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
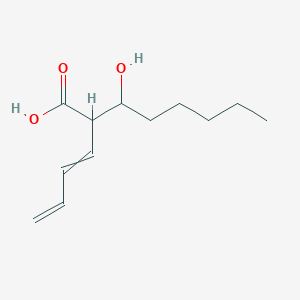
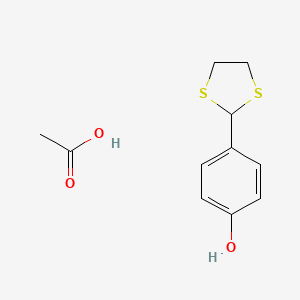

![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
